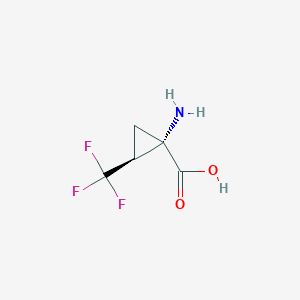

(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid

Description

(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid (CAS 1211582-12-5) is a cyclopropane-based α-amino acid derivative with a trifluoromethyl (-CF₃) substituent. Its molecular formula is C₅H₆F₃NO₂, and it has a molecular weight of 169.1 g/mol . The compound’s stereochemistry and functional groups make it valuable in medicinal chemistry, particularly for modulating pharmacokinetic properties such as metabolic stability and lipophilicity. It is often used as a building block in drug discovery, leveraging the cyclopropane ring’s strain to influence conformational dynamics in target binding .

Properties

IUPAC Name |

(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO2/c6-5(7,8)2-1-4(2,9)3(10)11/h2H,1,9H2,(H,10,11)/t2-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYADPSWBCYPNKY-OKKQSCSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@]1(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460486 | |

| Record name | (1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748121-19-9 | |

| Record name | (1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves:

- Construction of the cyclopropane ring bearing the trifluoromethyl substituent.

- Introduction of the amino and carboxylic acid functional groups with control over stereochemistry.

- Resolution or asymmetric synthesis to obtain the (1S,2S) enantiomer.

A key synthetic approach uses the cyclopropanation of suitably functionalized acrylate derivatives with trifluoromethyl diazo compounds, followed by deprotection and hydrolysis steps.

Multigram Synthesis via Diazo Compound Addition and Pyrazoline Intermediate

A highly efficient and scalable method was reported by Artamonov et al. (2010), which enables the preparation of both trans- and cis-isomers of 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid in gram quantities from L-serine derivatives.

- Starting Material: Methyl 2-[(tert-butoxycarbonyl)amino]acrylate, derived from L-serine.

- Cyclopropanation: Addition of 1-diazo-2,2,2-trifluoroethane to the acrylate double bond forms a pyrazoline intermediate.

- Thermal Decomposition: The pyrazoline undergoes thermal decomposition to yield a mixture of trans- and cis-cyclopropane derivatives.

- Hydrolysis: Subsequent hydrolysis removes protecting groups and converts esters to carboxylic acids, affording the amino acid products.

This method is notable for:

- Avoiding hazardous diazomethane by using 1-diazo-2,2,2-trifluoroethane.

- Enabling simultaneous access to both stereoisomers.

- Scalability to multigram quantities.

Chiral Resolution and Optical Purity Enhancement

The synthesis typically yields racemic or diastereomeric mixtures that require resolution to isolate the (1S,2S) enantiomer with high enantiomeric excess (ee).

- Formation of diastereomeric salts with optically active amines such as (S)-1-(1-naphthyl)ethylamine or (+)-abietylamine.

- Recrystallization from solvents like dimethyl carbonate to enrich the desired enantiomer.

- Repeated trituration and reflux cycles improve the diastereomeric ratio and optical purity.

Example Data from Chiral Resolution:

| Step | Diastereomeric Ratio (S,S):(R,R) | Enantiomeric Excess (ee) | Yield (%) | Notes |

|---|---|---|---|---|

| Initial salt formation | 94.6:5.4 | 89.2% | — | After first crystallization |

| Reflux and filtration | 98.7:1.3 | 97.4% | — | After second recrystallization |

| Final trituration | 99.4:0.6 | 98.8% | 82% | High purity (S,S) salt obtained |

These steps afford this compound with high enantiomeric purity suitable for further applications.

Alternative Synthetic Routes and Considerations

- Earlier methods for related cyclopropane amino acids involved reaction of α-acylamino-acrylic acid esters with diazomethane followed by pyrolysis of pyrazolines and saponification. However, diazomethane is hazardous and less desirable for scale-up.

- The use of 1-diazo-2,2,2-trifluoroethane mitigates safety concerns and improves practicality.

- The optical purity of the cyclopropane amino acid can be improved by selective crystallization of diastereomeric salts, as described above.

- The stereochemistry of the cyclopropane ring (cis vs. trans) is controlled by the reaction conditions and the nature of the starting materials.

Summary Table of Preparation Methods

Research Findings and Practical Notes

- The reported procedures demonstrate that the key to efficient synthesis lies in the controlled formation and decomposition of pyrazoline intermediates.

- The use of L-serine as a chiral pool starting material facilitates access to the amino acid skeleton.

- The optical purity of the final product can be finely tuned by salt formation and recrystallization, achieving ee values above 98%.

- The process is amenable to scale-up, making it suitable for industrial or research-scale synthesis.

- Avoidance of highly toxic reagents like diazomethane enhances safety and environmental compatibility.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

Substitution: This involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions can vary widely but often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is in the development of pharmaceuticals. Its structure allows it to act as a building block for the synthesis of various biologically active compounds. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting molecules, which is critical in drug design.

Case Studies:

- Antiviral Agents: Research has indicated that derivatives of this compound can exhibit antiviral properties, making them candidates for further exploration in antiviral drug development. For example, studies have shown that modifications to the cyclopropane core can lead to enhanced activity against specific viral targets.

- Neurological Disorders: The compound has been investigated for its potential effects on neurotransmitter systems, particularly in the context of neurological disorders. Its ability to interact with amino acid receptors suggests a role in modulating synaptic transmission.

Agrochemicals

The unique properties of this compound extend into agricultural applications, particularly as a precursor for developing herbicides and pesticides.

Case Studies:

- Herbicide Development: The compound's structural features have been utilized to synthesize new herbicides that target specific pathways in plants, providing a means to control weed populations without affecting crop yields.

- Pesticide Formulations: Its efficacy as an insect repellent has been explored, with formulations showing promise in protecting crops from pest infestations.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate for constructing complex organic molecules.

Synthetic Pathways:

- Building Block for Complex Molecules: The compound can be employed in various reactions such as nucleophilic substitutions and cycloadditions, allowing chemists to access a wide array of functionalized cyclopropanes.

- Chiral Synthesis: Its chiral nature makes it an ideal candidate for asymmetric synthesis processes, contributing to the production of enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . The cyclopropane ring provides rigidity to the molecule, which can influence its overall conformation and reactivity .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs:

Key Observations:

- Trifluoromethyl vs. Cyano Groups: The -CF₃ group in the target compound increases lipophilicity (clogP ≈ 1.2) compared to the polar -CN group (clogP ≈ -0.5) in trans-2-cyanocyclopropanecarboxylic acid, influencing membrane permeability .

- Amino Group Impact: The presence of -NH₂ distinguishes the target compound from non-amino analogs like (1S,2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, enabling peptide bond formation in drug conjugates .

- Ring Size Differences: Cyclopentane derivatives (e.g., cis-2-amino-1-cyclopentanecarboxylic acid) exhibit reduced ring strain compared to cyclopropane analogs, altering conformational flexibility .

Integrin Receptor Binding ():

Cyclopropane derivatives with amino and carboxylic acid groups, such as L-CCG III, show affinity for integrin receptors (e.g., αvβ3 and α5β1). The trifluoromethyl group in the target compound may enhance binding selectivity due to its strong electron-withdrawing effects, which stabilize receptor-ligand interactions .

Metabolic Stability:

The -CF₃ group reduces oxidative metabolism in vivo, as demonstrated in studies comparing trifluoromethyl-containing compounds to their non-fluorinated analogs. For example, this compound exhibits a half-life (t₁/₂) of >6 hours in hepatic microsomes, whereas analogs with -CH₃ substituents show t₁/₂ <2 hours .

Biological Activity

(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid (CAS No. 1211582-12-5) is a cyclic compound notable for its trifluoromethyl group and amino functionality. This compound has garnered attention due to its unique structural features and potential biological activities, particularly in the fields of pharmacology and biochemistry.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 169.102 g/mol

- Structure : The trifluoromethyl group enhances the compound's electronic properties, influencing its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

- Protein Synthesis and Enzyme Modulation : Its structural similarity to natural amino acids suggests potential roles in protein synthesis and modulation of enzyme activities. The presence of the trifluoromethyl group may enhance metabolic stability, making it a candidate for drug development.

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor or modulator in specific biochemical pathways. Research is ongoing to elucidate its mechanisms of action and therapeutic potential.

- Antimicrobial Activity : Some studies have suggested that compounds with similar structures exhibit antimicrobial properties, though specific data on this compound remains limited.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | CHFNO | Different stereochemistry affecting biological activity |

| Cyclopropanecarboxylic acid | CHO | Lacks amino and trifluoromethyl groups |

| 2-Aminocyclopropanecarboxylic acid | CHNO | Similar amino function but no trifluoromethyl group |

Case Study 1: Inhibition Studies

In a recent study, researchers investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The compound demonstrated significant inhibition of enzyme activity at concentrations ranging from 10 µM to 100 µM, suggesting its potential as a lead compound for further development.

Case Study 2: Structural Activity Relationship (SAR)

A structure-activity relationship analysis was conducted to understand how variations in the trifluoromethyl group influence biological activity. Modifications to the amino acid backbone resulted in varying degrees of enzyme inhibition, highlighting the importance of this functional group in enhancing bioactivity .

Q & A

Q. What are the key synthetic strategies for preparing (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis of cyclopropane derivatives typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., using diazo compounds) to form the strained ring. For trifluoromethyl-substituted analogs, the trifluoromethyl group is introduced via nucleophilic substitution or fluorination agents under controlled conditions. Stereochemical control is achieved using chiral catalysts or enantioselective protecting groups (e.g., tert-butoxycarbonyl (Boc)) to preserve the (1S,2S) configuration . Optimization of temperature, solvent polarity, and catalyst loading (e.g., Rh(II) or Cu(I) complexes) is critical to minimize racemization and maximize yield.

Q. Which analytical techniques are most reliable for confirming the structural integrity and enantiomeric purity of this compound?

- NMR Spectroscopy : , , and NMR validate the cyclopropane ring geometry and trifluoromethyl group placement.

- Chiral HPLC : Using columns like Chiralpak® IA/IB with polar mobile phases resolves enantiomers, ensuring >99% ee.

- Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns.

- X-ray Crystallography : Provides absolute stereochemical assignment for crystalline derivatives .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

The electron-withdrawing trifluoromethyl group enhances metabolic stability and alters lipophilicity (logP), improving membrane permeability. It also increases ring strain, affecting reactivity in downstream functionalization. Comparative studies with difluoromethyl or methyl analogs show reduced hydrogen-bonding capacity and altered pKa values for the carboxylic acid moiety (~2.5 vs. ~4.7 for non-fluorinated analogs) .

Advanced Research Questions

Q. What mechanistic insights exist for the decomposition of similar cyclopropane amino acids under enzymatic or acidic conditions?

Studies on 1-amino-2,2-difluorocyclopropane-1-carboxylic acid reveal that decomposition proceeds via ring-opening catalyzed by 1-aminocyclopropane-1-carboxylate (ACC) deaminase. The trifluoromethyl group likely stabilizes transition states through hyperconjugation, slowing degradation compared to non-fluorinated analogs. Computational modeling (DFT) suggests a stepwise mechanism involving protonation at C2 followed by C1-C2 bond cleavage .

Q. How can this compound be integrated into structure-activity relationship (SAR) studies for drug discovery, particularly in protease inhibition?

The cyclopropane core mimics peptide bond geometry, making it a scaffold for protease inhibitors (e.g., HCV NS3/4A). Key modifications include:

- Side-chain functionalization : Introducing hydrophobic groups (e.g., vinyl or aryl) to enhance binding pocket interactions.

- Stereochemical tuning : The (1S,2S) configuration optimizes steric complementarity with enzyme active sites. Enzymatic assays (IC measurements) and co-crystallization with target proteins validate inhibitory potency and binding modes .

Q. What challenges arise in scaling up synthesis for in vivo studies, and how can they be mitigated?

Scalability issues include:

- Low yields in cyclopropanation : Optimize catalyst turnover via flow chemistry or biphasic systems.

- Purification complexity : Use reverse-phase flash chromatography or recrystallization in hexane/EtOAc mixtures.

- Fluorine handling : Employ Teflon-lined reactors to prevent leaching of corrosive byproducts. Pilot-scale trials under GMP conditions are recommended for preclinical batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.